4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine
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Description
“4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine” is a chemical compound with the molecular formula C12H13N3O . It contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which include “4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine”, has been a topic of interest in the field of medicinal chemistry . These compounds are designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds have shown excellent fungicidal activity .
Molecular Structure Analysis
The molecular structure of “4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains 29 atoms - 13 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .
Chemical Reactions Analysis
Pyrimidinamine derivatives, including “4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine”, have been synthesized using pyrimidifen as a template according to the principle of bioisosterism . These compounds have shown excellent fungicidal activity .
Scientific Research Applications
Agricultural Chemistry: Fungicidal Application
Scientific Field
Agricultural Chemistry
Application Summary
Pyrimidinamine derivatives, including “4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine”, are used as fungicides in agriculture. They are particularly valued for their mode of action, which differs from other fungicides, and their effectiveness in controlling diseases like corn rust caused by Puccinia sorghi.
Methods of Application
The compounds are synthesized using bioisosterism, where the pyridine group is substituted for phenyl in pyrimidifen to enhance fungicidal activity. The application involves spraying the synthesized compound on crops at specific concentrations to control fungal growth.
Results and Outcomes
One of the derivatives, identified as T33, showed remarkable efficacy with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole, which had an EC50 value of 1.65 mg/L. This indicates a superior control effect on corn rust .
properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxyoxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIAWSNRBTZTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2COCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine |
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